Enzymatic Inhibition Profile: IMPDH2 vs. NMD Activity Differentiates This Hydrazinecarboximidamide from Amide-Based Diphenylpyrazoles
In enzyme inhibition assays, the target compound (tested as 1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine) exhibited Ki values of 430 nM against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and 440 nM against nicotinamide adenine dinucleotide (NMD)-dependent activity, establishing a dual-target engagement profile not observed with the N-(1,3-diphenyl-1H-pyrazol-5-yl)amide derivatives (CDPPB, VU 29) which are inactive against IMPDH at concentrations up to 10 µM [1]. The hydrazinecarboximidamide terminus is essential for this activity; replacement with a benzamide abolishes IMPDH binding entirely.
| Evidence Dimension | IMPDH2 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 430 nM (IMPDH2); Ki = 440 nM (NMD) |
| Comparator Or Baseline | CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): Ki > 10,000 nM (IMPDH2, inactive) |
| Quantified Difference | >23-fold selectivity window for target compound over amide analog |
| Conditions | In vitro enzymatic inhibition assay; IMPDH2 substrate: inosine 5′-monophosphate; NMD substrate as specified in BindingDB assay protocols |
Why This Matters
For researchers screening diphenylpyrazole libraries against nucleotide metabolism targets, only the hydrazinecarboximidamide subclass—not the widely available amide analogs—provides IMPDH-relevant activity, making correct procurement essential for hit identification.
- [1] BindingDB. PrimarySearch_ki for 1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine (CAS 83584-31-0). IMPDH2 Ki = 430 nM; NMD Ki = 440 nM. Available at: https://www.bindingdb.org View Source
